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molecular formula C36H24N2 B160621 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl CAS No. 58328-31-7

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl

Cat. No. B160621
M. Wt: 484.6 g/mol
InChI Key: VFUDMQLBKNMONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546505B2

Procedure details

4,4′-Diiodobiphenyl (10.001 g, 24.63 mmol), carbazole (9.078 g, 54.29 mmol), K2CO3 (20.087 g, 145.34 mmol), 18-crown-6 (0.100 g, 0.34 mmol), and copper powder (10.051 g, 158.16 mmol) were combined in reaction flask. To the flask, o-dichlorobenzene (50 mL) was added. The reaction was heated under inert N2 atmosphere at 180° C. overnight. TLC showed evidence of limited di-substitution product which necessitated the addition of K2CO3 (4.994 g, 36.13 mmol) and Cu powder (5.223 g, 82.19 mmol) to the reaction flask to promote di-substitution. The reaction was allowed to proceed overnight. Additional reagents had no noticeable effect on the reaction so the reaction was stopped. Insoluble material was removed by vacuum filtration and washed with several portions of THF. On standing, a crystalline product crashed out of the filtrate. Further crystallization was promoted by the addition of a large amount of methanol. The precipitate was vacuum filtered to isolate. TLC (hexanes: DCM=8:2) confirmed precipitate was product with minor impurity. Purification was accomplished by dissolving the precipitate in hot boiling THF followed by filtration to obtain a green insoluble impurity. The product began to precipitate on standing and cooling. The filtrate/product mixture was dried under vacuum until the product started crashing out of solution and methanol was added to promote full precipitation. The product was isolated by vacuum filtration and air dried (24 hours). A cream colored flaky product was obtained (7.660 g, 64.2%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.001 g
Type
reactant
Reaction Step Two
Quantity
9.078 g
Type
reactant
Reaction Step Two
Name
Quantity
20.087 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
10.051 g
Type
catalyst
Reaction Step Two
Name
Quantity
4.994 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu
Quantity
5.223 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH:15]1[C:27]2[NH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+].C1O[CH2:50][CH2:49]OCCOCCOCCOCCOC1>[Cu].C(Cl)Cl.ClC1C=CC=CC=1Cl>[CH:3]1[C:4]2[N:26]([C:25]3[CH:20]=[CH:21][C:22]([C:50]4[CH:49]=[CH:27][C:15]([N:26]5[C:25]6[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=6[C:19]6[C:27]5=[CH:15][CH:16]=[CH:17][CH:18]=6)=[CH:16][CH:17]=4)=[CH:23][CH:24]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:5]=2[CH:6]=[CH:7][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
10.001 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)I
Name
Quantity
9.078 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
20.087 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.1 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
copper
Quantity
10.051 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
4.994 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Cu
Quantity
5.223 g
Type
reactant
Smiles
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
on the reaction so the reaction
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by vacuum filtration
WASH
Type
WASH
Details
washed with several portions of THF
CUSTOM
Type
CUSTOM
Details
Further crystallization
ADDITION
Type
ADDITION
Details
was promoted by the addition of a large amount of methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to isolate
CUSTOM
Type
CUSTOM
Details
Purification
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the precipitate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
to obtain a green insoluble impurity
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The filtrate/product mixture was dried under vacuum until the product
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum filtration and air
CUSTOM
Type
CUSTOM
Details
dried (24 hours)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was obtained (7.660 g, 64.2%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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